

# dTRIM24: A Comparative Analysis of Cross-Reactivity and Off-Target Effects

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## Compound of Interest

Compound Name: dTRIM24

Cat. No.: B607222

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and off-target profile of the TRIM24 degrader, **dTRIM24**, with its parent bromodomain inhibitor, IACS-9571. The information herein is supported by experimental data to aid in the evaluation of these chemical probes for research and therapeutic development.

## Executive Summary

**dTRIM24** is a heterobifunctional degrader (PROTAC) designed for the targeted degradation of the transcriptional co-regulator TRIM24. It was developed by conjugating a derivative of the TRIM24 bromodomain inhibitor IACS-9571 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.<sup>[1][2]</sup> This design leverages the ubiquitin-proteasome system to induce the degradation of TRIM24. This guide presents a comparative analysis of the selectivity and off-target effects of **dTRIM24** and IACS-9571, based on published experimental data. The evidence indicates that while the parent inhibitor IACS-9571 has known off-target activity, the degrader **dTRIM24** exhibits a remarkably selective profile for TRIM24 degradation.

## Comparative Data on Selectivity and Off-Target Effects

The following tables summarize the quantitative data from key experiments used to characterize and compare the binding profiles and cellular selectivity of **dTRIM24** and IACS-9571.

## Table 1: In Vitro Bromodomain Binding Profile

This table summarizes the results from a BromoScan® assay, which measures the in vitro binding of a compound against a panel of human bromodomains. The data for **dTRIM24** is from a single-point screen at a 1  $\mu$ M concentration.

Bromodomain Target	dTRIM24 (% Control at 1 $\mu$ M)	IACS-9571 (Known Off-Target)
TRIM24	Binding Observed	Potent Inhibitor
BRPF1	No Significant Binding	Potent Inhibitor
Other Bromodomains	No Significant Binding	Varies

Data for **dTRIM24** is inferred from qualitative descriptions in the source literature, as specific percentage values were not provided in the search results. IACS-9571 is a known dual inhibitor of TRIM24 and BRPF1.

## Table 2: Cellular Proteome-Wide Selectivity

This table presents a summary of quantitative proteomics data from MOLM-13 cells treated with either **dTRIM24** or IACS-9571. The analysis was performed after 4 hours of treatment to assess the immediate effects on the cellular proteome.<sup>[1]</sup>

Compound	On-Target Effect (TRIM24 Degradation)	Significant Off-Target Protein Depletion
dTRIM24 (2.5 $\mu$ M)	Strikingly Selective Degradation	None Observed
IACS-9571 (2.5 $\mu$ M)	No Degradation (Inhibition)	None Observed (at 4 hours)

It is noteworthy that even though the IACS-9571 warhead has off-target activity against BRPF1, **dTRIM24** did not induce the degradation of BRPF1.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

## Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This protocol was used to assess the cellular selectivity of **dTRIM24** and IACS-9571 in MOLM-13 cells.<sup>[1]</sup>

- **Cell Culture and Treatment:** MOLM-13 cells were grown to a density of  $5 \times 10^6$  cells per replicate. Three replicates were treated with either DMSO (vehicle), 2.5  $\mu$ M **dTRIM24**, or 2.5  $\mu$ M IACS-9571 for 4 hours.
- **Cell Lysis and Protein Digestion:** Following treatment, cells were harvested and lysed. The protein content was quantified, and proteins were digested into peptides using a standard trypsin digestion protocol.
- **LC-MS/MS Analysis:** The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument and parameters used were not detailed in the provided search results but would typically involve a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
- **Data Analysis:** The raw mass spectrometry data was processed to identify and quantify proteins. The abundance of each of the 5,897 quantified proteins was compared between the compound-treated and DMSO-treated samples. Statistical significance was determined using a two-tailed t-test.<sup>[1]</sup>

## In Vitro Bromodomain Binding Assay (BromoScan®)

This assay was used to determine the in vitro binding profile of **dTRIM24** against a panel of human bromodomains.<sup>[3][4]</sup>

- **Assay Principle:** The BromoScan® assay is a competitive binding assay. It measures the ability of a test compound to displace a proprietary ligand that is bound to a DNA-tagged bromodomain. The amount of bromodomain that remains bound to the solid support is quantified via qPCR of the attached DNA tag.<sup>[3][4]</sup>

- **Experimental Setup:** **dTRIM24** was screened at a single concentration of 1  $\mu$ M against a panel of human bromodomain proteins.
- **Data Interpretation:** The results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the bromodomain.

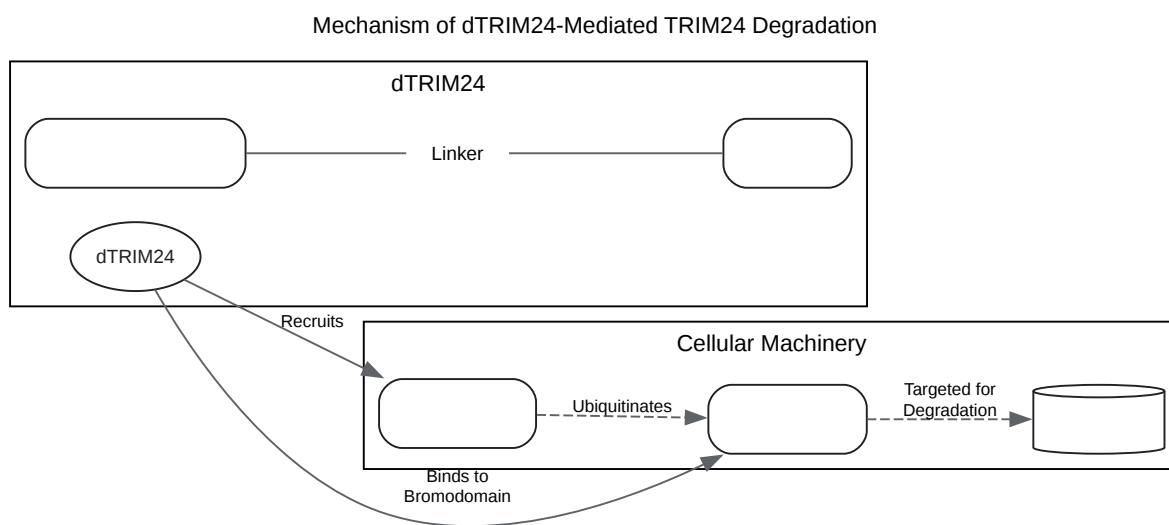
## Immunoblotting for TRIM24 Degradation

This method was used to confirm the degradation of TRIM24 in cells treated with **dTRIM24**.

- **Cell Treatment:** 293FT or MOLM-13 cells were treated with varying concentrations of **dTRIM24** or for various durations.
- **Protein Extraction:** After treatment, cells were lysed to extract total protein.
- **SDS-PAGE and Western Blotting:** Protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against TRIM24 and a loading control (e.g., Vinculin).
- **Detection:** Following incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the extent of TRIM24 degradation relative to the loading control and the DMSO-treated control.

## Visualizations

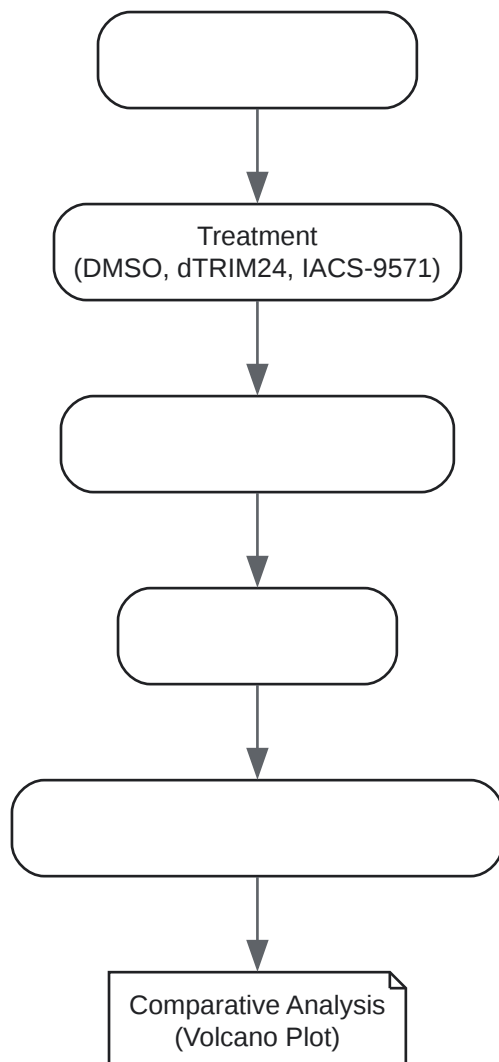
The following diagrams illustrate key concepts and workflows related to the analysis of **dTRIM24**.



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Caption: **dTRIM24** forms a ternary complex with TRIM24 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of TRIM24.

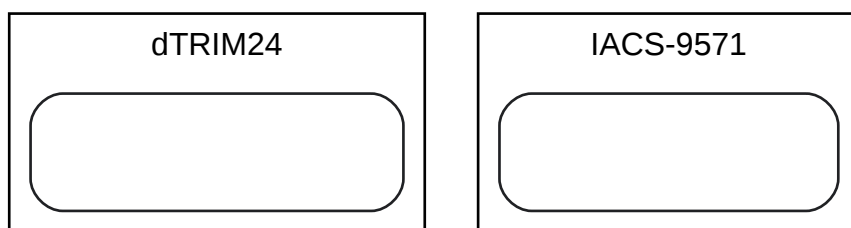
## Quantitative Proteomics Workflow for Selectivity Analysis



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Caption: Workflow for assessing the proteome-wide selectivity of **dTRIM24** and IACS-9571 using quantitative mass spectrometry.

## Comparison: dTRIM24 vs. IACS-9571



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Caption: A logical comparison of **dTRIM24** and IACS-9571, highlighting their different modes of action and selectivity profiles.

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## References

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